(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is a chiral compound belonging to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of ®-phenylglycinol with ethyl glyoxylate under acidic conditions, leading to the formation of the oxazolidine ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidine ring can coordinate with metal catalysts or reactants, influencing the stereochemistry of the reaction and leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Isopropyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Benzyl-2-phenyl-1,3-oxazolidine
Uniqueness
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in certain asymmetric synthesis reactions. The ethyl group also influences the compound’s reactivity and the selectivity of the reactions it undergoes.
Properties
CAS No. |
537016-89-0 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,4R)-4-ethyl-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
HDGYFMLSNJDSDJ-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@@H]1CO[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1COC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.